sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate
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Overview
Description
Biotin 4-amidobenzoic acid sodium salt is a chemical compound with the molecular formula C17H20N3NaO4S and a molecular weight of 385.41 g/mol. This compound is a fluorogenic substrate used in the determination of biotinidase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin 4-amidobenzoic acid sodium salt typically involves the reaction of biotin with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Biotin 4-amidobenzoic acid sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Biotinidase enzyme can hydrolyze this compound to release biotin and 4-aminobenzoic acid (PABA).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed:
Hydrolysis: Biotin and 4-aminobenzoic acid (PABA).
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Scientific Research Applications
Biotin 4-amidobenzoic acid sodium salt has several applications in scientific research:
Chemistry: It is used as a substrate in biochemical assays to study enzyme activities, particularly biotinidase.
Biology: The compound is utilized in molecular biology research to investigate biotin metabolism and its role in cellular processes.
Medicine: It is employed in diagnostic tests to measure biotinidase activity, which is important for diagnosing biotinidase deficiency.
Industry: The compound is used in the development of biotin-based products and in the food industry as a nutritional supplement.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biotinidase, an enzyme that cleaves biotin amides to release biotin. The released biotin can then be utilized in various metabolic pathways, including carboxylation reactions essential for fatty acid synthesis and gluconeogenesis.
Molecular Targets and Pathways Involved:
Biotinidase: The primary target enzyme.
Metabolic Pathways: Carboxylation reactions, fatty acid synthesis, gluconeogenesis.
Comparison with Similar Compounds
Biotinylated peptides
Biotinylated nucleotides
Biotin amides
Properties
Molecular Formula |
C17H20N3NaO4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate |
InChI |
InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12?,13-,15?;/m0./s1 |
InChI Key |
AMXZKFYBAOWERX-JYGFLIHTSA-M |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] |
Origin of Product |
United States |
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